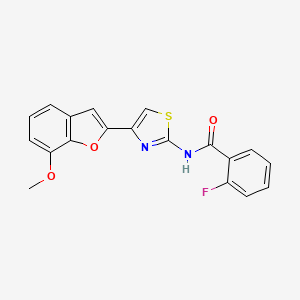

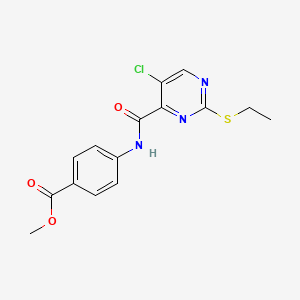

![molecular formula C22H17N5OS B2534431 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1207038-27-4](/img/structure/B2534431.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . Another study reported a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound's relevance in medicinal chemistry, particularly in the development of new derivatives with diverse pharmacological activities, is highlighted in the literature. Imidazo[2,1-b]thiazole derivatives, of which the compound is a part, have been explored for their therapeutic potential. These derivatives show promise in various therapeutic areas, illustrating the versatility of this scaffold in medicinal chemistry. The interest in these compounds stems from their potential in creating new therapeutic agents with improved efficacy and safety profiles.

(Shareef, Khan, Babu, & Kamal, 2019)

Heterocyclic Chemistry

The compound's utility extends to the synthesis of heterocycles, a critical area in drug discovery and development. Its structure, which incorporates both imidazo[2,1-b]thiazole and pyrazole moieties, makes it a valuable building block for the creation of novel heterocyclic compounds. These compounds are foundational in the development of drugs with various biological activities, demonstrating the compound's importance in synthetic chemistry.

Antitumor Activity

Research into imidazole derivatives, including the structure of interest, has shown potential antitumor properties. This area of study is crucial for the development of new cancer treatments. By understanding the biological activities and interactions of these compounds, researchers can design more effective and targeted therapies for various types of cancer.

(Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)

Biological Significance of Azolylthioacetic Acids

The synthesis and biological activity of azolylthioacetic acids, which include structures similar to the compound , have been extensively studied. These compounds exhibit a range of biological effects, such as antioxidant, hypoglycemic, and antimicrobial activities. This research underscores the compound's potential as a precursor for developing new drugs with diverse therapeutic effects.

Wirkmechanismus

Target of Action

Similar compounds have been shown to have antitumor and antimycobacterial activities , suggesting that their targets may be involved in cell proliferation and bacterial growth.

Mode of Action

It is known that similar compounds exhibit antiproliferative activity against various cancer cell lines . This suggests that the compound may interact with its targets to inhibit cell growth and division.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that these properties have been considered in the compound’s design .

Result of Action

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has been shown to have antitumor and antimycobacterial activities . In vitro testing has shown that similar compounds have broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and division.

Action Environment

It is known that similar compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action may be influenced by the solvent in which it is dissolved.

Zukünftige Richtungen

The design and development of novel molecules to treat various diseases has spurred great interest in many industrial and academic research laboratories worldwide . Among fused heterocyclic compounds, imidazo[2,1-b]thiazole derivatives attracted much attention owing to their wide-range of biological properties . Therefore, the future directions could involve further exploration of the biological activities of “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” and its derivatives, and their potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5OS/c1-26-20(13-18(25-26)15-5-3-2-4-6-15)21(28)23-17-9-7-16(8-10-17)19-14-27-11-12-29-22(27)24-19/h2-14H,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKAPNDSFPWQBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

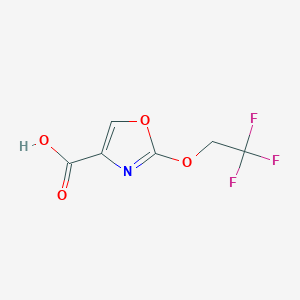

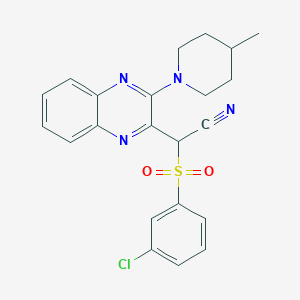

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2534349.png)

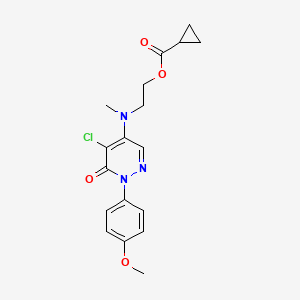

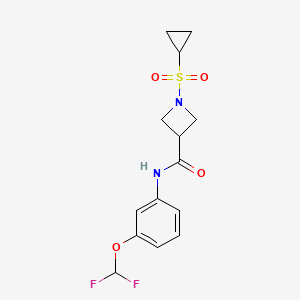

![ethyl [4-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2534354.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

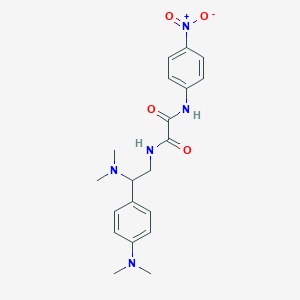

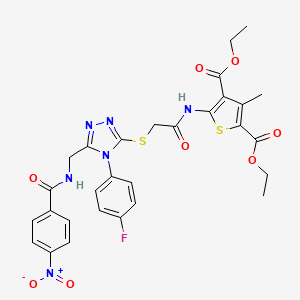

![N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2534366.png)

![N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2534369.png)